molecular formula C8H7BrF3N B1526368 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine CAS No. 917396-30-6

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

Cat. No. B1526368
CAS RN: 917396-30-6
M. Wt: 254.05 g/mol
InChI Key: UBILXBRMQFSGML-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine” includes a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring . The InChI code for this compound is 1S/C7H5BrF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 .


Physical And Chemical Properties Analysis

The compound “3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine” has a molecular weight of 240.02 . It is stored in an inert atmosphere and under -20°C . It is a liquid at room temperature .

Scientific Research Applications

Agrochemical Industry

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests . The trifluoromethylpyridine (TFMP) moiety, to which this compound belongs, has been incorporated into more than 20 agrochemicals that have acquired ISO common names .

Pharmaceutical Development

In the pharmaceutical sector, several TFMP derivatives have been granted market approval, with five pharmaceutical products containing the TFMP moiety . The unique physicochemical properties of the fluorine atom combined with the pyridine structure contribute to the biological activities of these compounds .

Antifungal Applications

Some derivatives of TFMP have shown promising in vitro antifungal activities against various pathogens such as Botryosphaeria dothidea , Phompsis sp. , and Sclerotinia sclerotiorum at specific concentrations . This indicates potential for developing new antifungal agents.

Insecticidal Properties

The compound’s derivatives have also been evaluated for their insecticidal activities. They have shown moderate effectiveness against pests like Mythimna separata and Spodoptera frugiperda , suggesting their use in pest management strategies.

Anticancer Research

In the realm of cancer research, TFMP derivatives have indicated certain anticancer activities against cell lines such as PC3 , K562 , Hela , and A549 . Although their effectiveness is lower than some established drugs, they present a new avenue for anticancer drug development.

Veterinary Medicine

The TFMP derivatives extend into veterinary medicine, with two products containing this moiety approved for market . This showcases the compound’s versatility and its potential in animal health.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of novel organic molecules. Its unique structure aids in the development of compounds with desired biological activities and physical properties .

Future Applications

Ongoing research suggests that many novel applications of TFMP and its derivatives will be discovered in the future . The combination of the fluorine atom’s properties and the pyridine structure opens up possibilities for innovative uses in various scientific fields.

Mechanism of Action

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . These compounds have a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

properties

IUPAC Name

3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBILXBRMQFSGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733151
Record name 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917396-30-6
Record name 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917396-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (1.677 g, 8.77 mmol, 76% pure) in 48% aq. HBr (10 mL) was heated to reflux (oil bath temperature, 135° C.) for 24 h. The volatile components of the resulting biphasic mixture were distilled under vacuum to remove most of the hydrogen bromide (sodium hydroxide trap). The residue was partitioned between 2:1 EtOAc/THF and water (at pH 3) and the organic phase was dried (MgSO4), filtered and evaporated. The solid residue was re-evaporated after addition of dichloromethane/hexanes to obtain the title compound as a tan solid, 1.19 g, 71% yield (based on the purity of the starting material). HPLC/MS: retention time=2.15 min, [M+H]30 =254.
Quantity
1.677 g
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reactant
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10 mL
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Yield
71%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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